molecular formula C22H15FN2O3 B2714777 3-(2-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887885-95-2

3-(2-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2714777
CAS No.: 887885-95-2
M. Wt: 374.371
InChI Key: XYCMBYFHHKCZBB-UHFFFAOYSA-N
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Description

3-(2-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzamido group, a phenyl group, and a benzofuran carboxamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with aniline to form 2-fluorobenzanilide.

    Cyclization: The 2-fluorobenzanilide undergoes cyclization with salicylaldehyde in the presence of a base, such as potassium carbonate, to form the benzofuran ring.

    Final Amidation: The resulting intermediate is then reacted with phenyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The fluorine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(2-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzamido group can form hydrogen bonds with active sites, while the benzofuran ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-fluorobenzamido)-4-methylbenzoic acid
  • 2-(2-fluorobenzamido)-3-methylbenzoic acid
  • 5-(4-methylphenyl)-γ-valerolactone

Uniqueness

3-(2-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications.

Biological Activity

3-(2-Fluorobenzamido)-N-phenylbenzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-excitotoxicity. This article synthesizes current research findings, including mechanisms of action, structure-activity relationships, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a fluorobenzamide group and a phenyl moiety. Its unique structure contributes to its biological activity, particularly its interaction with various molecular targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Neuroprotection : The compound has shown promise in protecting neuronal cells from excitotoxic damage, which is often mediated by glutamate receptor overactivation.
  • Antioxidant Activity : It may scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal tissues.
  • Enzyme Modulation : Potential interactions with enzymes involved in neurodegenerative processes have been suggested, although specific targets remain to be fully elucidated.

Neuroprotective Effects

A study evaluated the neuroprotective efficacy of benzofuran derivatives against NMDA-induced excitotoxicity. Among the tested compounds, those similar to this compound demonstrated significant protective effects at concentrations around 100 μM. Notably, the structural modifications influenced their efficacy:

CompoundSubstituentConcentration (μM)Neuroprotective Effect
1f-CH3100Comparable to memantine
1j-OH100, 300Moderate scavenging

This suggests that specific substitutions can enhance neuroprotective properties.

Antioxidant Activity

Further investigations into related benzofuran derivatives revealed their ability to inhibit lipid peroxidation and scavenge free radicals. For instance, compound 1j showed significant antioxidant activity, indicating that similar compounds could be developed for therapeutic use in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzofuran derivatives:

Compound NameStructure TypeKey Activity
Benzofuran-2-carboxamideBenzofuran derivativeNeuroprotection
N-phenylbenzofuran-2-carboxamideN-substituted benzofuranAβ42 aggregation modulation
Benzothiophene derivativesRelated aromatic compoundsAβ42 aggregation inhibitors

These comparisons highlight the importance of structural nuances in determining biological activity.

Case Studies and Research Findings

  • Neuroprotective Studies : A study demonstrated that certain benzofuran derivatives provided protection against NMDA-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Aβ42 Aggregation Modulation : Research on N-phenylbenzofuran derivatives indicated their ability to modulate Aβ42 aggregation, a critical factor in Alzheimer's pathology. Compounds showed varying effects on fibrillogenesis based on structural modifications.

Properties

IUPAC Name

3-[(2-fluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-17-12-6-4-10-15(17)21(26)25-19-16-11-5-7-13-18(16)28-20(19)22(27)24-14-8-2-1-3-9-14/h1-13H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCMBYFHHKCZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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